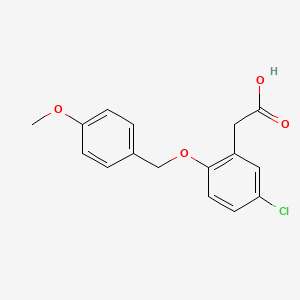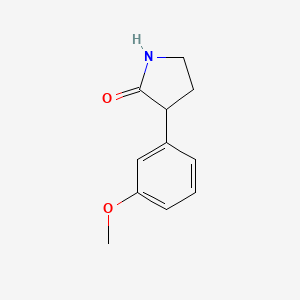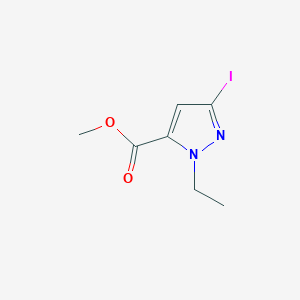![molecular formula C23H25ClN2O2 B2547084 1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide CAS No. 1207019-54-2](/img/structure/B2547084.png)
1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and a cyclopentane carboxamide moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. The process may involve:
Step 1: Preparation of 4-chlorophenyl and 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl intermediates.
Step 2: Coupling of these intermediates with cyclopentane-1-carboxylic acid under conditions that promote amide bond formation.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide can be compared with similar compounds such as:
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one: This compound has a similar chlorophenyl group but differs in the presence of a triazole ring and a different carbon backbone.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound also contains a chlorophenyl group but has a pyrazole ring and a carbamate moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-16-15-19(10-11-20(16)26-14-4-5-21(26)27)25-22(28)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h6-11,15H,2-5,12-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZACFDOJHEGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2547005.png)
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)
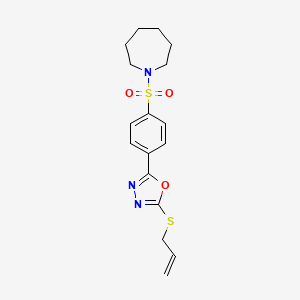
![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2547010.png)
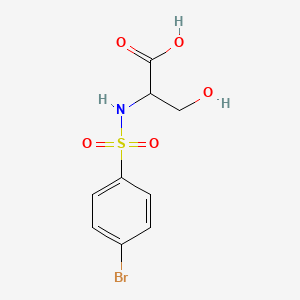

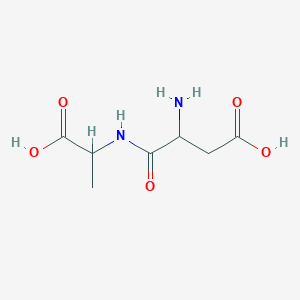
![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)
